N-Cyclohexyl acetonimine
Overview
Description
N-Cyclohexyl acetonimine is an organic compound with the molecular formula C9H17N. It is a colorless liquid with a strong odor and is widely used in organic synthesis. This compound plays a crucial role as a building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexyl acetonimine can be synthesized through the reaction of cyclohexylamine with acetone. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where cyclohexylamine and acetone are combined in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to purify the product. The process is optimized to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl acetonimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form cyclohexylmethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexylmethylamine.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-Cyclohexyl acetonimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: this compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl acetonimine involves its interaction with various molecular targets. The imine group in the compound can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- Cyclohexylamine
- Cyclohexanone
- Cyclohexanol
Comparison: N-Cyclohexyl acetonimine is unique due to its imine functional group, which imparts distinct reactivity compared to similar compounds like cyclohexylamine (an amine) and cyclohexanone (a ketone). The presence of the imine group allows this compound to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-cyclohexylpropan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8(2)10-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRJRAGKPXMWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1CCCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214266 | |
Record name | N-Cyclohexyl acetonimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6407-36-9 | |
Record name | N-Cyclohexyl acetonimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006407369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl acetonimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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